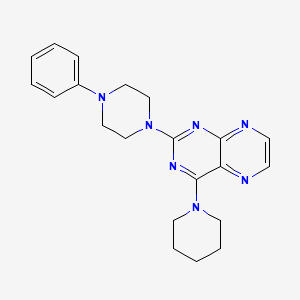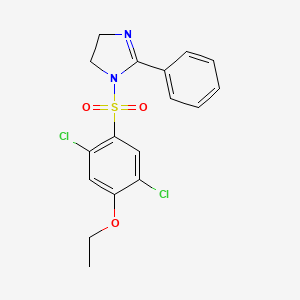![molecular formula C21H18N4O B15109370 N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]biphenyl-4-carboxamide](/img/structure/B15109370.png)
N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]biphenyl-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]biphenyl-4-carboxamide is a compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound makes it a promising candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]biphenyl-4-carboxamide typically involves the following steps:
Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized via a palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration in acetic acid under microwave irradiation.
Attachment of the Biphenyl Group: The biphenyl group can be introduced through a Suzuki-Miyaura cross-coupling reaction between a boronic acid derivative of biphenyl and the triazolopyridine core.
Formation of the Carboxamide Linkage: The final step involves the formation of the carboxamide linkage through the reaction of the triazolopyridine-biphenyl intermediate with an appropriate amine under standard amide coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of microwave-assisted synthesis and palladium-catalyzed reactions can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]biphenyl-4-carboxamide can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazolopyridine core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups attached to the triazolopyridine core.
Scientific Research Applications
N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]biphenyl-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an inhibitor of c-Met and VEGFR-2 kinases, making it a promising candidate for cancer therapy.
Biological Studies: It has been studied for its antiproliferative activities against various cancer cell lines, including A549, MCF-7, and HeLa.
Pharmaceutical Development: The compound’s ability to inhibit specific kinases and its low toxicity profile make it a valuable lead compound for drug development.
Mechanism of Action
The mechanism of action of N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]biphenyl-4-carboxamide involves the inhibition of c-Met and VEGFR-2 kinases. The compound binds to the active sites of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to the suppression of cancer cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds also exhibit kinase inhibitory activities and have been studied for their anticancer properties.
[1,2,4]triazolo[1,5-a]pyridine derivatives: Known for their diverse biological activities, including antifungal, antibacterial, and anticonvulsant properties.
Uniqueness
N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]biphenyl-4-carboxamide is unique due to its specific structure, which allows it to effectively inhibit both c-Met and VEGFR-2 kinases. This dual inhibition is advantageous in overcoming drug resistance and enhancing anticancer efficacy .
Properties
Molecular Formula |
C21H18N4O |
|---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
4-phenyl-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C21H18N4O/c26-21(18-11-9-17(10-12-18)16-6-2-1-3-7-16)22-14-13-20-24-23-19-8-4-5-15-25(19)20/h1-12,15H,13-14H2,(H,22,26) |
InChI Key |
XLZVZIBVDMJZJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-acetyl-9-(3,4-dimethoxyphenyl)-6-(2-sec-butoxyphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B15109302.png)
![10-(4-Chlorophenyl)-5-(2-phenylethyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene](/img/structure/B15109303.png)
![5-(4-tert-butylphenyl)-3-hydroxy-4-[(4-methylphenyl)carbonyl]-1-(1,3,4-thiadiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B15109307.png)
![[(3-Butoxy-4-chlorophenyl)sulfonyl]ethylamine](/img/structure/B15109309.png)
![(5Z)-5-{[3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15109326.png)

![(2Z)-2-(biphenyl-4-ylmethylidene)-7-[(dimethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B15109333.png)
![7-bromo-4-oxo-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,5-oxadiazol-3-yl]-4H-chromene-2-carboxamide](/img/structure/B15109341.png)
![5-chloro-2-[(4-methylbenzyl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B15109342.png)

![4-chloro-N-[3-(methylsulfanyl)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B15109347.png)
![Methyl 4-({[2-(morpholin-4-yl)-4-oxo-4,5-dihydro-1,3-thiazol-5-yl]acetyl}amino)benzoate](/img/structure/B15109353.png)
![N-[3-(1H-imidazol-1-yl)propyl]-4-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B15109371.png)
